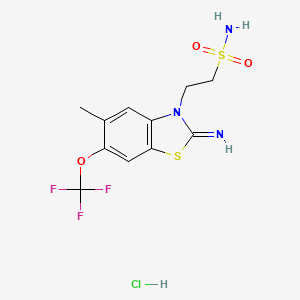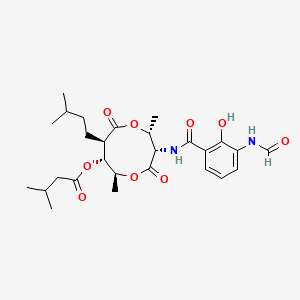
Antimycin A8b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimycin A8b, like other antimycins, is typically produced through fermentation by Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Antimycin A8b undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products:
Scientific Research Applications
Antimycin A8b has a wide range of applications in scientific research. In chemistry, it is used to study electron transport and oxidative phosphorylation . In biology, it serves as a tool to investigate mitochondrial function and apoptosis . In medicine, this compound is explored for its potential as an anticancer agent due to its ability to inhibit the Bcl-2 family of proteins . Industrially, it is used as a fish poison to manage fish populations in lakes and ponds .
Mechanism of Action
Antimycin A8b exerts its effects by inhibiting cytochrome c reductase in the mitochondrial electron transport chain . This inhibition halts cellular respiration, leading to cell death . Additionally, this compound targets the Bcl-2 family of proteins, which are involved in regulating apoptosis . By inhibiting these proteins, this compound induces programmed cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Antimycin A8b include other members of the antimycin family, such as Antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .
Uniqueness: What sets this compound apart from its counterparts is its specific inhibitory effect on the Bcl-2 family of proteins, which is not observed in all antimycins . This unique property makes this compound particularly valuable in cancer research and therapy .
Properties
CAS No. |
197791-91-6 |
|---|---|
Molecular Formula |
C27H38N2O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |
InChI Key |
HLEQYMYKLIYQRC-GFRRLMGDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



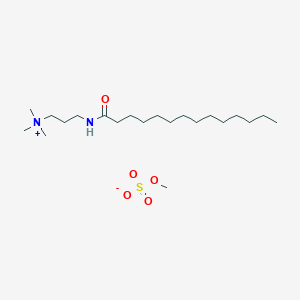

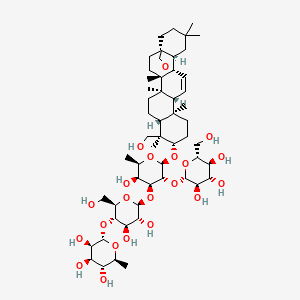
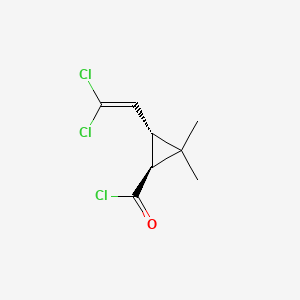
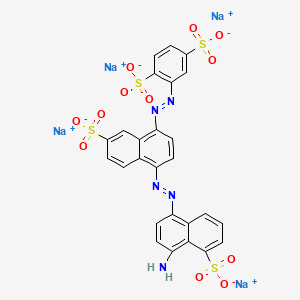
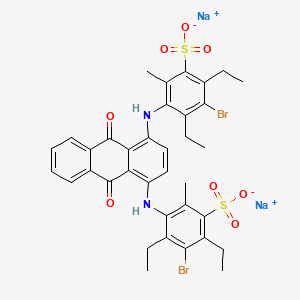
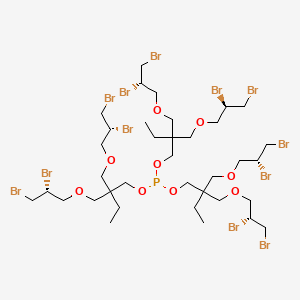
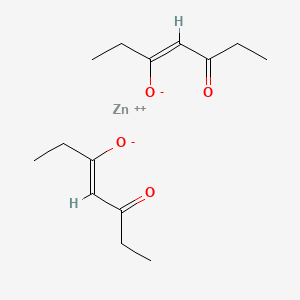
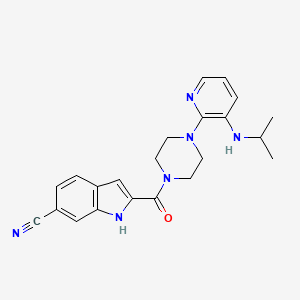
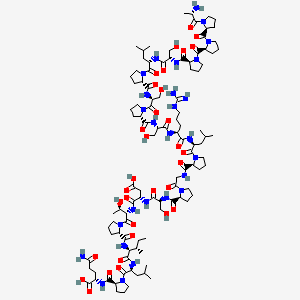
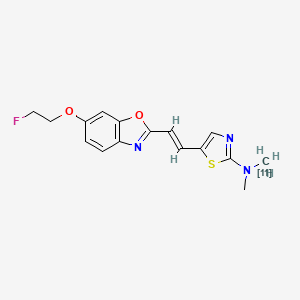
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
